molecular formula C27H25Cl2F3N4O2 B3036064 3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 338963-08-9

3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

Cat. No. B3036064
CAS RN: 338963-08-9
M. Wt: 565.4 g/mol
InChI Key: QFIAACBBPBSYPD-UHFFFAOYSA-N
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Description

The compound is a complex molecule that likely exhibits a spirocyclic structure based on the name provided. While the specific compound is not directly mentioned in the provided papers, we can infer from the structural nomenclature that it contains several functional groups and a spirocyclic core, which is a common feature in biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in the literature. For instance, the copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, as described in the second paper, is a method that could potentially be applied to the synthesis of the compound . This method allows for the construction of trifluoromethylated 2-azaspiro[4.5]decanes with adjacent quaternary stereocenters, which is a structural feature that might be present in the target compound .

Molecular Structure Analysis

Structural studies of related compounds, such as those mentioned in the first paper, involve X-ray crystal-structure analysis and computational methods like ab initio and DFT calculations. These techniques help in understanding the conformational characteristics and rotational barriers of the molecules, which are crucial for relating structural features to biological properties . Such analysis would be relevant for the compound to predict its conformation and potential biological activity.

Chemical Reactions Analysis

Although the specific chemical reactions involving the target compound are not detailed in the provided papers, the methodologies described could be adapted for its functionalization. The copper-catalyzed intramolecular trifluoromethylation mentioned in the second paper suggests that the compound could undergo similar reactions, potentially leading to the formation of new stereocenters or the introduction of trifluoromethyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its spirocyclic structure and the presence of various substituents, such as the trifluoromethyl group. These properties are not explicitly discussed in the provided papers, but the synthesis and structural analysis methods described could be used to infer properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound's synthesis involves oxidative cyclization of olefinic precursors, providing insights into constructing azaspiro[4.5]decane systems, a critical structural unit in various complex molecules (Martin‐Lopez & Bermejo, 1998).
  • Studies on similar diazaspiro[4.5]decane derivatives emphasize their structural significance and crystallographic properties, enhancing our understanding of molecular and crystal structures in chemical compounds (Graus et al., 2010).

Chemical Properties and Reactions

  • Research on derivatives of azaspiro[4.5]decane demonstrates their role in various chemical reactions, such as aziridination and 1,3-dipolar cycloaddition, contributing to the development of novel synthetic methodologies (Albar et al., 1997).
  • The photolysis of related trifluoromethylated diazirines provides insights into the reactivity and stability of such compounds, crucial for designing photoaffinity probes in biological research (Platz et al., 1991).

Pharmaceutical Research

  • Investigations into fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, including trifluoromethyl substituents, are significant for developing new anticonvulsant drugs (Obniska et al., 2006).
  • The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their potential as antihypertensive agents indicates the therapeutic applications of spiro compounds in cardiovascular diseases (Caroon et al., 1981).

properties

IUPAC Name

3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2F3N4O2/c28-20-6-8-21(9-7-20)34-25(37)36-22(14-18-4-2-1-3-5-18)17-38-26(36)10-12-35(13-11-26)24-23(29)15-19(16-33-24)27(30,31)32/h1-9,15-16,22H,10-14,17H2,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIAACBBPBSYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103547
Record name N-(4-Chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(phenylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338963-08-9
Record name N-(4-Chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(phenylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338963-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(phenylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Reactant of Route 3
Reactant of Route 3
3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Reactant of Route 4
3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

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